molecular formula C14H8N2O4 B6396561 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% CAS No. 1262010-71-8

4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6396561
CAS RN: 1262010-71-8
M. Wt: 268.22 g/mol
InChI Key: MXCFOSDHQDLEMV-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-nitrobenzoic acid (4-CNB) is an organic compound with the chemical formula C₁₂H₉NO₃. It is a yellow solid that is used in organic synthesis and as a reagent in analytical chemistry. 4-CNB is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and anti-inflammatory agents. It is also used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% is not well understood. However, it is believed to act as an electron donor, donating electrons to other molecules. It is also believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% are not well understood. Studies in animals have shown that 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% can cause an increase in the levels of certain enzymes in the liver, which can lead to increased metabolism of certain drugs. In addition, 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% has been shown to have an effect on the immune system, although the exact mechanism is not known.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% can be toxic if not handled properly and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

1. Further research into the biochemical and physiological effects of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95%.
2. Investigation into the mechanism of action of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95%.
3. Development of new synthesis methods for 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95%.
4. Exploration into the use of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% in other applications, such as drug delivery and nanotechnology.
5. Development of safety protocols for handling 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% in laboratory experiments.
6. Investigation into the environmental impact of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95%.
7. Exploration into the potential use of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% as a therapeutic agent.
8. Investigation into the potential use of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% as a diagnostic tool.
9. Investigation into the potential use of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% in industrial applications.
10. Exploration into the potential use of 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% in food and beverage production.

Synthesis Methods

4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-cyanophenol and nitrobenzene in the presence of sulfuric acid. The reaction is carried out at a temperature of 80-100°C and yields a yellow solid that is 95% pure. The reaction is exothermic and the reaction time is typically around 30 minutes.

Scientific Research Applications

4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and pigments. It is also used as a reagent in analytical chemistry to detect the presence of certain compounds. In addition, 4-(3-Cyanophenyl)-2-nitrobenzoic acid, 95% is used in the synthesis of polymers, nanomaterials, and other materials for use in nanotechnology.

properties

IUPAC Name

4-(3-cyanophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(7-11)16(19)20/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCFOSDHQDLEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688799
Record name 3'-Cyano-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-71-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262010-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cyano-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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